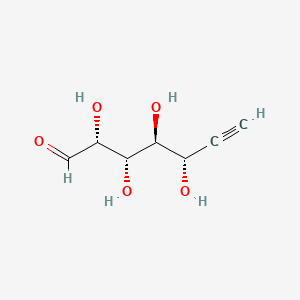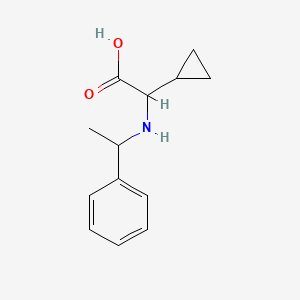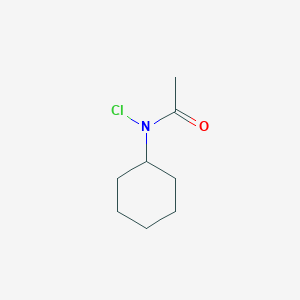
N-Chloro-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Chloro-N-cyclohexylacetamide is an organic compound with the molecular formula C8H14ClNO. It is a chlorinated derivative of N-cyclohexylacetamide and is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Chloro-N-cyclohexylacetamide can be synthesized through the reaction of chloroacetyl chloride with cyclohexanamine in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at room temperature. The reaction mixture is stirred for about an hour to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Chloro-N-cyclohexylacetamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
N-Chloro-N-cyclohexylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: This compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Chloro-N-cyclohexylacetamide involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in electrophilic reactions, making it a useful reagent in various chemical processes. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexylacetamide: A non-chlorinated derivative with similar structural features.
2-Chloro-N-cyclohexylacetamide: Another chlorinated derivative with different substitution patterns.
N-Chloroacetamide: A simpler chlorinated acetamide without the cyclohexyl group.
Uniqueness
N-Chloro-N-cyclohexylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
5014-42-6 |
|---|---|
Molecular Formula |
C8H14ClNO |
Molecular Weight |
175.65 g/mol |
IUPAC Name |
N-chloro-N-cyclohexylacetamide |
InChI |
InChI=1S/C8H14ClNO/c1-7(11)10(9)8-5-3-2-4-6-8/h8H,2-6H2,1H3 |
InChI Key |
PMXQDTBJZLOVSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1CCCCC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


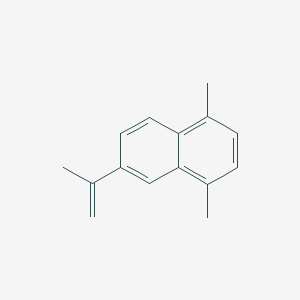
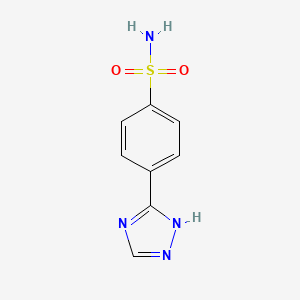


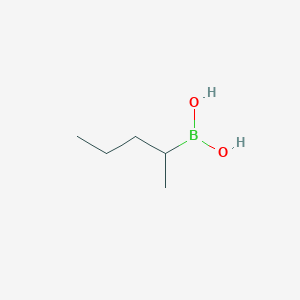

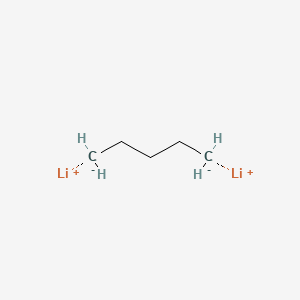
![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)

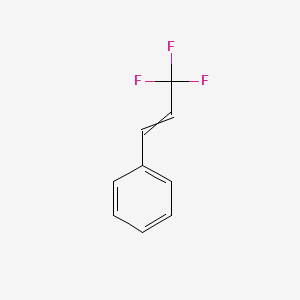
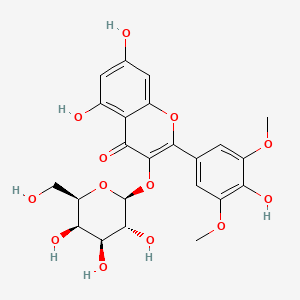
![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
